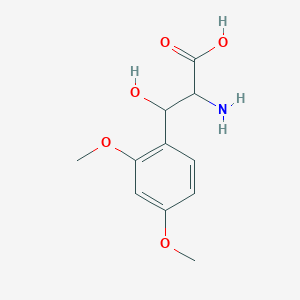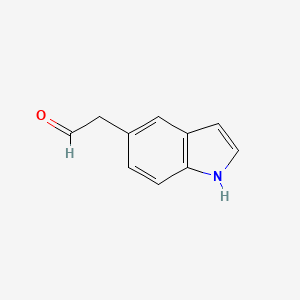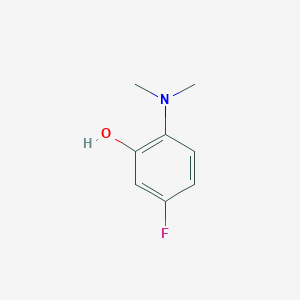
2-(Dimethylamino)-5-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-5-fluorophenol is an organic compound that features both a dimethylamino group and a fluorine atom attached to a phenol ring
Preparation Methods
The synthesis of 2-(Dimethylamino)-5-fluorophenol typically involves the introduction of the dimethylamino group and the fluorine atom onto a phenol ring through a series of chemical reactions. One common method involves the reaction of 5-fluoro-2-nitrophenol with dimethylamine under specific conditions to yield the desired compound. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-(Dimethylamino)-5-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Dimethylamino)-5-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar compounds to 2-(Dimethylamino)-5-fluorophenol include:
- 2-(Dimethylamino)-4-fluorophenol
- 2-(Dimethylamino)-6-fluorophenol
- 2-(Dimethylamino)-5-chlorophenol
Compared to these compounds, this compound may exhibit unique reactivity and binding properties due to the specific positioning of the fluorine atom on the phenol ring. This uniqueness can be leveraged in designing specialized applications in research and industry.
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-(dimethylamino)-5-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-10(2)7-4-3-6(9)5-8(7)11/h3-5,11H,1-2H3 |
InChI Key |
LAOICFRBSDCPPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


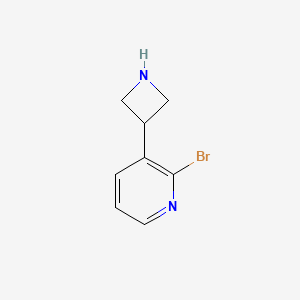
![1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride](/img/structure/B13554472.png)
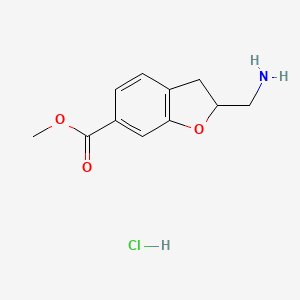


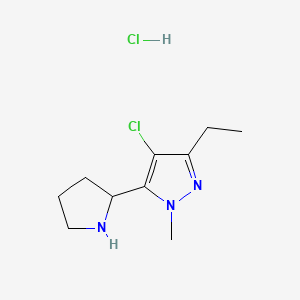
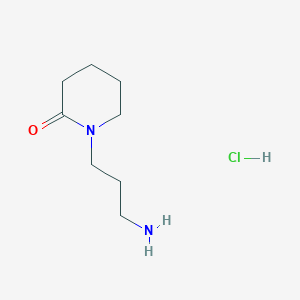


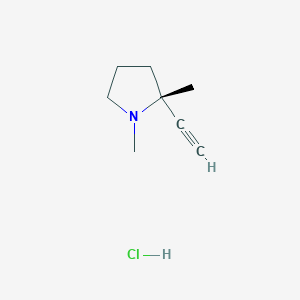
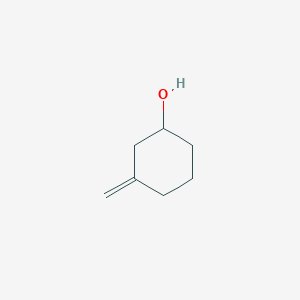
![5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13554524.png)
